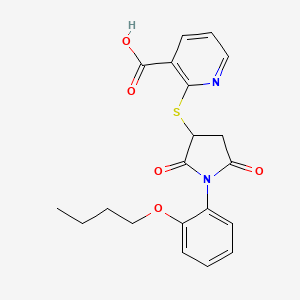

2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a synthetic organic compound featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a 2-butoxyphenyl group at the N1 position. A thioether linkage connects the pyrrolidinone ring to a nicotinic acid moiety.

Properties

IUPAC Name |

2-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-2-3-11-27-15-9-5-4-8-14(15)22-17(23)12-16(19(22)24)28-18-13(20(25)26)7-6-10-21-18/h4-10,16H,2-3,11-12H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIUFWIVXOJINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, also referred to as 2-(2,5-dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid, is a compound that integrates a nicotinic acid moiety with a dioxopyrrolidine and a thioether functional group. Its molecular formula is C10H8N2O4S with a molar mass of 252.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The unique structure of this compound facilitates various biological interactions. The integration of a dioxopyrrolidine structure with a thioether linkage to nicotinic acid may confer distinct biological activities compared to simpler analogs.

| Feature | Description |

|---|---|

| Molecular Formula | C10H8N2O4S |

| Molar Mass | 252.25 g/mol |

| Functional Groups | Nicotinic acid, dioxopyrrolidine, thioether |

Pharmacological Profile

Research indicates that compounds similar to nicotinic acid exhibit various pharmacological effects. Nicotinic acid itself is recognized for its role in lipid metabolism and has been shown to influence plasma HDL and LDL levels by modulating hepatic synthesis pathways . The potential biological activity of this compound may include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit activity against certain bacterial strains, although specific data on its efficacy remains limited.

- Lipid Metabolism Modulation : Similar compounds have shown the ability to alter lipid profiles, which could be relevant for conditions like dyslipidemia.

Case Studies

- Antimicrobial Studies : A study on related compounds demonstrated promising activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for effective derivatives was reported as low as 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against MRSA strains .

- Molecular Docking Studies : Molecular docking simulations have been used to predict the binding affinity of this compound with various biological targets. These studies are crucial for elucidating the compound's pharmacological profile and guiding further experimental validation.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the dioxopyrrolidine structure.

- Introduction of the butoxyphenyl group.

- Coupling with nicotinic acid through thioether linkage.

Each step requires careful selection of reagents and conditions to ensure high yields and purity.

Comparison with Similar Compounds

2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic Acid (CAS 459421-23-9)

Structural Differences :

- N1 Substituent : Isopropyl (C3H7) vs. 2-butoxyphenyl (C10H13O).

- Acid Moiety: Benzoic acid (C7H6O2) vs. nicotinic acid (C6H5NO2).

Physicochemical Properties :

| Parameter | Target Compound | Isopropyl-Benzoic Acid Analog |

|---|---|---|

| Molecular Weight (g/mol) | ~365.4 (C19H20N2O5S) | 293.34 (C14H15NO4S) |

| LogP (Predicted) | ~2.8 (higher lipophilicity) | ~1.9 |

| Solubility | Lower (bulky aryl group) | Moderate |

Functional Implications :

- Nicotinic acid’s pyridine nitrogen may engage in stronger hydrogen bonding vs. benzoic acid’s carboxylate, influencing target affinity or crystallinity.

Montelukast Sodium (Leukotriene Antagonist)

Structural Contrasts :

- Core Structure: Montelukast features a quinolinyl-vinylphenyl chain and cyclopropane acetic acid, unlike the pyrrolidinone-thioether-nicotinic acid scaffold.

- Pharmacological Role : Montelukast is a well-established leukotriene receptor antagonist for asthma, whereas the target compound’s mechanism remains uncharacterized .

Key Differences :

| Aspect | Target Compound | Montelukast Sodium |

|---|---|---|

| Sulfur Linkage | Thioether | Thioether (critical for binding) |

| Aromatic Systems | Pyridine (nicotinic acid) | Quinoline, phenyl |

| Therapeutic Indication | Undefined | Asthma, allergies |

Metabolic and Stability Considerations

- Pyrrolidinone Ring Stability: Both the target compound and its isopropyl analog are prone to hydrolytic ring opening under extreme pH. The 2-butoxyphenyl group may sterically hinder hydrolysis, enhancing metabolic stability compared to the isopropyl derivative .

- Butoxyphenyl Metabolism: The butoxy group may undergo oxidative cleavage to yield butanol, a metabolite with lower toxicity than acetone (from isopropyl metabolism).

Research Findings and Data Gaps

- Spectrophotometric Analysis : Adapting validated methods for Montelukast (e.g., UV detection at 250–350 nm) may suit the target compound’s aromatic systems, though molar absorptivity would vary due to structural differences .

Q & A

Q. What are the recommended synthetic routes for 2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrrolidinone Core Formation : React 2-butoxyaniline with maleic anhydride to form the 2,5-dioxopyrrolidin-3-yl intermediate.

Thioether Linkage : Introduce the thio group via nucleophilic substitution using nicotinic acid derivatives (e.g., 2-mercaptonicotinic acid) under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

Key Characterization : Confirm structure via /-NMR, FT-IR (C=O stretch at ~1700 cm⁻¹), and LC-MS (MW: ~415.45 g/mol).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use in a fume hood with PPE (gloves, lab coat, safety goggles) to avoid inhalation or skin contact. Avoid dust generation .

- Storage : Store in airtight containers under inert gas (argon) at -20°C to prevent oxidation or hydrolysis of the dioxopyrrolidinone ring.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring for purity loss .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Purity Analysis : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water) with UV detection at 254 nm.

- Structural Confirmation :

- -NMR (DMSO-d6): Look for aromatic protons (δ 7.2–8.5 ppm), butoxy chain (δ 1.0–1.6 ppm), and pyrrolidinone carbonyls (δ 2.5–3.0 ppm).

- High-resolution mass spectrometry (HRMS) for exact mass verification.

- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

- Impurity Variability : Compare batch purity (e.g., via LC-MS) and re-test activity using standardized assays.

- Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% in cell-based assays).

- Mechanistic Studies : Use knockdown models (e.g., siRNA) to validate target engagement. For example, if conflicting reports suggest COX-2 inhibition vs. kinase modulation, perform enzymatic assays with recombinant proteins .

Q. What computational strategies can predict the compound’s pharmacokinetic properties?

Methodological Answer:

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~3.2), permeability (Caco-2 model), and cytochrome P450 interactions.

- Molecular Dynamics (MD) : Simulate binding to proposed targets (e.g., COX-2 active site) using GROMACS or AMBER.

- Validation : Correlate predictions with in vitro data (e.g., hepatic microsomal stability assays) .

Q. How to design in vivo studies to evaluate its anti-inflammatory potential?

Methodological Answer:

- Model Selection : Murine carrageenan-induced paw edema or LPS-induced systemic inflammation.

- Dosing : Administer orally (10–50 mg/kg) with vehicle control (e.g., 0.5% carboxymethyl cellulose).

- Biomarkers : Measure serum TNF-α (ELISA) and tissue prostaglandin E2 (LC-MS/MS).

- Histopathology : Assess organ toxicity (liver, kidneys) post-trial .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for enzyme inhibition?

Methodological Answer:

Key Safety and Regulatory Considerations

Q. What are the critical hazards during in vitro handling?

Methodological Answer:

- Hazards : Skin/respiratory irritation (based on SDS of structurally similar pyrrolidinone derivatives) .

- Mitigation :

- Use closed systems for weighing (e.g., glove boxes).

- Neutralize waste with 10% sodium bicarbonate before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.